molecular formula C5H9NO3S B065494 4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide CAS No. 195370-97-9

4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide

Cat. No.: B065494
CAS No.: 195370-97-9
M. Wt: 163.2 g/mol
InChI Key: ILDNNQQRGDZACU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide, also known as DMADO, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMADO is a versatile compound that can be synthesized using different methods and has been found to have several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide is not fully understood, but it has been suggested that it works by inhibiting certain enzymes and proteins in the body. For example, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which has been linked to improved cognitive function. This compound has also been found to inhibit the replication of certain viruses and bacteria, making it a potential antiviral and antibacterial agent.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In animal studies, this compound has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress in the brain. It has also been found to have anti-inflammatory effects, reducing the levels of inflammatory cytokines in the body. This compound has been found to have a low toxicity profile, making it a potential candidate for therapeutic use.

Advantages and Limitations for Lab Experiments

4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations, including its low solubility in water and its potential to react with certain chemicals, which can affect its stability.

Future Directions

There are several future directions for the research and development of 4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide. One potential direction is the further investigation of its anticancer properties, particularly in combination with other chemotherapeutic agents. Another direction is the development of this compound-based insecticides and fungicides, which could provide a safer and more sustainable alternative to synthetic pesticides. Additionally, the potential use of this compound in the development of organic semiconductors and optoelectronic devices could lead to the development of more efficient and cost-effective technologies.

Synthesis Methods

4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide can be synthesized using various methods, including the reaction of dimethyl sulfate with thiourea, the reaction of dimethylamine with sulfur dioxide, and the reaction of dimethylamine with sulfur trioxide. However, the most common method for synthesizing this compound is the reaction of dimethylamine with sulfur dioxide in the presence of hydrogen peroxide. This method has been found to be efficient and yields high-quality this compound.

Scientific Research Applications

4-Amino-5,5-dimethyl-5H-1,2-oxathiole 2,2-dioxide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been found to have anticancer, antiviral, and antibacterial properties. It has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, this compound has been found to have insecticidal and fungicidal properties, making it a potential alternative to synthetic pesticides. In materials science, this compound has been found to have potential applications in the development of organic semiconductors and optoelectronic devices.

Properties

195370-97-9

Molecular Formula

C5H9NO3S

Molecular Weight

163.2 g/mol

IUPAC Name

5,5-dimethyl-2,2-dioxooxathiol-4-amine

InChI

InChI=1S/C5H9NO3S/c1-5(2)4(6)3-10(7,8)9-5/h3H,6H2,1-2H3

InChI Key

ILDNNQQRGDZACU-UHFFFAOYSA-N

SMILES

CC1(C(=CS(=O)(=O)O1)N)C

Canonical SMILES

CC1(C(=CS(=O)(=O)O1)N)C

synonyms

5H-1,2-Oxathiol-4-amine, 5,5-dimethyl-, 2,2-dioxide

Origin of Product

United States

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